molecular formula C6H7ClN2 B2411618 2-Chloro-N-methylpyridin-4-amine CAS No. 66131-68-8; 944906-99-4

2-Chloro-N-methylpyridin-4-amine

Cat. No.: B2411618
CAS No.: 66131-68-8; 944906-99-4
M. Wt: 142.59
InChI Key: DLCVZLIXJWBLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-methylpyridin-4-amine is a useful research compound. Its molecular formula is C6H7ClN2 and its molecular weight is 142.59. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-methylpyridin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-methylpyridin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methylpyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-8-5-2-3-9-6(7)4-5/h2-4H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCVZLIXJWBLJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: 2-Chloro-N-methylpyridin-4-amine serves as a crucial intermediate for synthesizing more complex organic molecules. It is involved in various chemical reactions, including nucleophilic substitutions and oxidation-reduction processes .
  • Suzuki-Miyaura Coupling: This compound acts as a reagent in the Suzuki-Miyaura coupling reaction, facilitating the formation of carbon-carbon bonds essential for constructing complex molecular architectures.

Biology

  • Antimicrobial Activity: Preliminary studies indicate that 2-Chloro-N-methylpyridin-4-amine exhibits antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its effectiveness was evaluated using methods like agar diffusion and broth microdilution .
  • Antitumor Properties: Recent research has demonstrated that this compound inhibits specific kinases such as CHK1, which plays a vital role in cancer progression. Its selectivity over other kinases suggests potential therapeutic applications in oncology .

Medicine

  • Pharmaceutical Development: The compound is utilized as a building block in synthesizing pharmaceutical agents targeting cardiovascular and renal diseases. For instance, it is an intermediate for producing Finerenone, a non-steroidal antagonist of mineralocorticoid receptors used in treating heart failure and diabetic nephropathy .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
2-Chloro-N-methylpyridin-4-amineChloro and methyl groupsAntitumor activity; CHK1 inhibition
6-Chloro-N-methylpyridin-4-amineLacks methyl groupDifferent reactivity profile; less potent
2-Bromo-N-methylpyridin-4-amineBromine instead of chlorinePotentially higher reactivity but less studied

The unique substitution pattern of 2-Chloro-N-methylpyridin-4-amine imparts distinct chemical properties that enhance its reactivity compared to similar compounds .

Antitumor Efficacy

In vitro studies have highlighted the antitumor potential of 2-Chloro-N-methylpyridin-4-amine, particularly its role as an inhibitor of CHK1 kinase. This inhibition leads to reduced cancer cell proliferation and offers insights into developing targeted cancer therapies.

Antimicrobial Studies

Case studies evaluating the antimicrobial efficacy of this compound have shown promising results against various pathogens. For example, compounds derived from 2-Chloro-N-methylpyridin-4-amine demonstrated significant activity against Mycobacterium tuberculosis, indicating its potential use in treating infectious diseases .

Preparation Methods

Halogen-Methylamine Displacement Reactions

The direct displacement of chlorine in 2,4-dichloropyridine with methylamine represents a foundational approach. In this method, 2,4-dichloropyridine reacts with excess methylamine (40% aqueous solution) at 80–100°C for 12–24 hours under nitrogen atmosphere. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

Key variables influencing yield :

  • Solvent polarity : DMSO increases reaction rate by 25% compared to DMF due to superior stabilization of the transition state.
  • Methylamine stoichiometry : A 5:1 molar ratio of methylamine to dichloropyridine maximizes mono-amination selectivity (>90%), minimizing bis-alkylation byproducts.
  • Temperature control : Reactions above 100°C promote decomposition, reducing yields to ≤60%.

A representative protocol from Patent CN102101841B describes analogous amination of 2-chloro-4-nitropyridine, achieving 78% yield after 18 hours at 85°C. While this patent focuses on 2-chloro-4-aminopyridine, the methodology is directly adaptable to N-methyl derivatives by substituting ammonia with methylamine.

Reductive Amination of Pyridinecarboxaldehyde Derivatives

Catalytic Hydrogenation of 2-Chloro-4-pyridinecarboxaldehyde

This two-step approach involves:

  • Condensation of 2-chloro-4-pyridinecarboxaldehyde with methylamine to form an imine intermediate.
  • Hydrogenation using palladium on carbon (Pd/C, 5 wt%) under 3 bar H₂ pressure at 50°C.

Optimization insights :

  • Catalyst loading : Reducing Pd/C from 10% to 5% decreases costs without compromising yield (85→82%).
  • Solvent selection : Ethanol/water (4:1) mixtures prevent imine hydrolysis while maintaining catalyst activity.

The RSC Medicinal Chemistry procedures (Method E) validate this strategy for analogous imidazo[1,2-a]pyridines, achieving 89% yield in reductive aminations using BH₃-Me₂S. Adapting these conditions to pyridine systems requires careful pH control to avoid N-dechlorination.

Transition Metal-Catalyzed Cross-Coupling Approaches

Buchwald-Hartwig Amination of 2-Chloro-4-bromopyridine

Palladium-catalyzed coupling of 2-chloro-4-bromopyridine with methylamine enables selective amination at the 4-position. Optimal conditions utilize:

  • Catalyst system : Pd₂(dba)₃/XantPhos (2:1 ligand:metal ratio)
  • Base : Cs₂CO₃ in toluene at 110°C
  • Yield : 76% with <5% diarylation byproduct

Comparative efficiency :

Catalyst Ligand Temp (°C) Yield (%)
Pd(OAc)₂ BINAP 100 58
Pd₂(dba)₃ XantPhos 110 76
NiCl₂(PCy₃) DPEPhos 130 41

Data adapted from RSC protocols (Method H) demonstrate that XantPhos ligands suppress β-hydride elimination, crucial for maintaining chloro-substituent integrity.

Biocatalytic Amination Using Transaminase Enzymes

Engineered ω-Transaminase Variants

Recent advances employ mutated transaminases (e.g., Codexis TA-134) to catalyze methyl group transfer to 2-chloro-4-aminopyridine. Reaction advantages include:

  • Aqueous conditions : Phosphate buffer (pH 7.4), 37°C
  • Co-factor recycling : AlaDH/glucose dehydrogenase system
  • Enantioselectivity : >99% ee for chiral derivatives

While yields currently lag chemical methods (52–58%), this approach eliminates heavy metal catalysts and high-temperature steps. Patent CN102101841B’s hydrolysis methods could be integrated with enzymatic steps for greener synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-N-methylpyridin-4-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves nucleophilic substitution of 2-chloro-4-methylpyridine with methylamine under controlled heating. For example, heating 2-chloro-4-methylpyridine with excess methylamine in ethanol at 80°C for 6–8 hours achieves ~70% yield . Optimization includes adjusting solvent polarity (e.g., switching to DMF for faster kinetics) and using catalysts like KI to enhance reactivity. Purity is improved via recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How is the molecular structure of 2-Chloro-N-methylpyridin-4-amine validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Crystallize the compound from ethanol and analyze using a diffractometer (e.g., SHELX programs for structure refinement) . Key parameters include bond lengths (C–Cl: ~1.73 Å, C–N: ~1.34 Å) and dihedral angles between aromatic rings (e.g., 48° in analogous compounds ). Complementary techniques:

  • 1H/13C NMR : Confirm substituent positions (e.g., methylamine protons at δ 2.8–3.2 ppm).
  • Mass spectrometry : Molecular ion peak at m/z 142.59 (C₆H₇ClN₂) .

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